molecular formula C11H7F3O2 B14370016 4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one CAS No. 89965-73-1

4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one

Cat. No.: B14370016
CAS No.: 89965-73-1
M. Wt: 228.17 g/mol
InChI Key: UBWVDXHDFFHXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a butynone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetylacetylene under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and solvents such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which impart distinct chemical and physical properties.

Properties

CAS No.

89965-73-1

Molecular Formula

C11H7F3O2

Molecular Weight

228.17 g/mol

IUPAC Name

4,4,4-trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one

InChI

InChI=1S/C11H7F3O2/c1-16-9-4-2-8(3-5-9)10(15)6-7-11(12,13)14/h2-5H,1H3

InChI Key

UBWVDXHDFFHXCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C#CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.